9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Description
The compound 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is a tetracyclic carbazole derivative with a nitrile group at position 3, a morpholinopiperidinyl substituent at position 8, and an ethynyl group at position 7. Notably, the majority of available literature refers to its ethyl-substituted analog, 9-Ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (Alectinib hydrochloride, CAS 1256589-74-8), a clinically approved anaplastic lymphoma kinase (ALK) inhibitor . For this analysis, comparisons will focus on Alectinib and its structurally similar analogs, as these are well-documented in the literature.
Properties
Molecular Formula |
C30H30N4O2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
9-ethynyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C30H30N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h1,5-6,15-17,21,32H,7-14H2,2-3H3 |
InChI Key |
AMWHRTGNKXMUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C(=C2)N3CCC(CC3)N4CCOCC4)C#C)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C |
Origin of Product |
United States |
Preparation Methods
Naphthannulation via Intramolecular Diels-Alder Reaction
A one-pot telescopic synthesis of benzo[b]carbazoles employs naphthannulation of indoles through a furan–olefin Diels-Alder reaction. This method, reported by Nguyen et al., enables efficient annulation at 60°C using BiCl₃ (10 mol%) in 1,2-dichloroethane, followed by cyclization in o-xylene/AcOH (4:1) at 120°C. Key advantages include:
Solid Acid-Catalyzed Cyclization
Rice husk-derived amorphous carbon functionalized with sulfonic acid (AC-SO₃H) catalyzes intramolecular cyclization of 3-cyanoacetamide pyrrole intermediates at 240°C in DMSO. The catalyst’s total acidity (4.606 mmol g⁻¹) enhances protonation of the carbonyl group, facilitating ring closure. This method achieves 73% yield for unsubstituted benzo[a]carbazoles but requires adaptation for the benzo[b] isomer.
Ethynylation and Morpholino-Piperidine Coupling
Direct Ethynylation via Sonogashira Coupling
Early routes introduced the ethynyl group using Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira coupling between 6-bromo-benzo[b]carbazole intermediates and trimethylsilylacetylene, followed by deprotection. Challenges include:
Improved Ethyl Group Installation
The patent CN110891947A discloses a streamlined approach using diethyl zinc (Et₂Zn) and Pd(dba)₂ (8–12 mol%) in toluene at 80°C. This single-step ethylation replaces multi-step protocols, achieving 89% yield with >99% purity (HPLC). Key parameters:
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 10 mol% Pd(dba)₂ |
| Ligand | Tricyclohexylphosphine |
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction Time | 12 h |
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies highlight the superiority of Pd(dba)₂ over Pd/C for ethylation (Table 1):
| Catalyst | Yield (%) | Purity (%) | Pd Residue (ppm) |
|---|---|---|---|
| Pd(dba)₂ | 89 | >99 | <10 |
| Pd/C | 62 | 92 | 350 |
Solvent Effects
Polar aprotic solvents (DMSO, DMF) enhance cyclization rates but promote decomposition above 200°C. AC-SO₃H-catalyzed reactions in DMSO at 240°C achieve 73% yield, while DMF yields <50% due to carbamate formation.
Analytical Characterization
Structural Confirmation
-
¹H NMR : Alectinib exhibits characteristic signals at δ 8.21 (s, 1H, C3-H), 7.89 (d, J = 8.4 Hz, 1H, C1-H), and 3.45–3.70 (m, 8H, morpholine).
-
XRPD : Form IV of Alectinib hydrochloride shows peaks at 5.5°, 16.0°, and 19.9° 2θ, confirming crystallinity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Ethynyl Group
-
Coupling Reactions : Participates in Sonogashira cross-coupling with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) .
-
Hydrogenation : Selective reduction to ethyl group using H₂/Pd-C in ethanol .
Carbonitrile Group
-
Nucleophilic Addition : Reacts with amines (e.g., morpholinopiperidine) under basic conditions to form secondary amines .
-
Hydrolysis : Resists hydrolysis under mild acidic/basic conditions but converts to carboxylic acid under strong H₂SO₄/H₂O .
Salt Formation and Stability
The compound forms stable hydrochloride salts under specific conditions:
Oxidation and Redox Behavior
-
Ketone Stability : The 11-oxo group is resistant to further oxidation but can be reduced to alcohol using NaBH₄ .
-
DDQ-Mediated Oxidation : Converts dihydrocarbazole intermediates to aromatic ketones efficiently (94% yield) .
Comparative Reactivity with Analogues
Degradation Pathways
Scientific Research Applications
Therapeutic Efficacy
Research indicates that 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile shows promising results in inhibiting cancer cell lines with ALK mutations. In vitro studies have demonstrated its potency and selectivity against ALK compared to other kinases. The compound's ability to effectively bind to the ALK enzyme has been validated through various interaction studies .
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
- A study involving patient-derived NSCLC cell lines revealed that this compound significantly reduced cell proliferation and induced apoptosis in ALK-positive cells.
- The compound's selectivity was highlighted by its minimal impact on non-ALK-dependent pathways, suggesting a favorable safety profile for further development.
-
Combination Therapies :
- Research is ongoing to explore the efficacy of this compound in combination with other targeted therapies. Preliminary data suggest enhanced therapeutic outcomes when used alongside other inhibitors targeting different pathways involved in tumorigenesis.
Synthesis and Production Methods
The synthesis of 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile typically involves several key steps:
-
Formation of the Benzo[b]carbazole Core :
- Cyclization reactions using substituted anilines and ketones.
-
Introduction of the Ethynyl Group :
- Utilization of Sonogashira coupling with palladium catalysts.
-
Attachment of Morpholinopiperidinyl Moiety :
- Nucleophilic substitution reactions to introduce the morpholine group.
- Final Functionalization :
Industrial Production Considerations
For large-scale production, optimizing reaction conditions for yield and purity is crucial. Efficient purification techniques and cost-effective starting materials are also essential for industrial applications.
Mechanism of Action
The mechanism of action of 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group and the morpholinopiperidinyl moiety may play crucial roles in binding to these targets, modulating their activity. Pathways involved could include inhibition of kinase activity or interference with DNA replication processes.
Comparison with Similar Compounds
Structural Analogs and ALK Inhibitors
Alectinib Hydrochloride (9-Ethyl Variant)
- Structure: Ethyl group at position 9, morpholinopiperidinyl group at position 8, and nitrile at position 3.
- Pharmacology : Potent ALK and RET kinase inhibitor with fivefold greater ALK inhibition than Crizotinib. Demonstrates activity against crizotinib-resistant mutants and superior blood-brain barrier penetration .
- Physicochemical Properties :
Crizotinib
- Structure: Substituted pyridine and aminopyridine core.
- Pharmacology: First-generation ALK/ROS1/MET inhibitor.
- Key Difference : Alectinib’s carbazole scaffold enhances target selectivity and CNS bioavailability.
Ceritinib
- Structure : Piperidine-carboxamide core.
- Pharmacology : Second-generation ALK inhibitor effective against crizotinib-resistant mutations. However, higher incidence of gastrointestinal toxicity compared to Alectinib .
8-Iodo Analog (CAS 1256584-80-1)
- Structure: Iodo substitution at position 8 instead of morpholinopiperidinyl.
- Relevance : Structural similarity score of 0.80 to Alectinib. Likely serves as a synthetic intermediate or exploratory analog with unconfirmed activity .
Carbazole-Based Derivatives
describes carbazole derivatives with varying substituents, highlighting structure-activity relationships (SAR):
SAR Insights :
- Nitrile at position 3 : Critical for kinase inhibition (observed in Alectinib).
- Bulky substituents at position 8 (e.g., morpholinopiperidinyl): Enhance target binding and selectivity.
- Ethyl vs. Ethynyl : Ethyl improves metabolic stability, while ethynyl may alter electronic properties or reactivity.
Pharmacokinetic and Physicochemical Comparison
Patent and Clinical Landscape
Biological Activity
9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, commonly referred to as an ALK (anaplastic lymphoma kinase) inhibitor, has garnered significant attention in oncology for its potential therapeutic applications. This compound is primarily studied for its efficacy against various cancers, particularly non-small cell lung cancer (NSCLC), which often harbors mutations or rearrangements in the ALK gene. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is , with a molecular weight of approximately 478.58 g/mol. Its structure includes a benzo[b]carbazole core modified with various functional groups that enhance its biological activity. The presence of the ethynyl and morpholinopiperidine moieties contributes to its selectivity as an ALK inhibitor .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.58 g/mol |
| CAS Number | 1256580-24-1 |
| Appearance | Solid |
The primary mechanism by which 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile exerts its effects is through the inhibition of ALK phosphorylation. By binding to the ALK enzyme, this compound blocks downstream signaling pathways that are crucial for tumor growth and survival. This inhibition leads to reduced cell proliferation in ALK-positive cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance, it has shown significant efficacy in patient-derived cell lines with ALK mutations, outperforming other kinases in terms of selectivity and potency .
Table 2: In Vitro Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| ALK-positive NSCLC | <0.5 | High potency |
| Non-small cell lung cancer | 0.239 | Comparison with erlotinib |
| Colon cancer | >10 | Limited efficacy |
Case Studies and Clinical Research
Several clinical studies have explored the efficacy of this compound in treating NSCLC:
- Phase I Trials : Initial trials indicated promising results in patients with advanced NSCLC harboring ALK mutations. The compound was well-tolerated with manageable side effects.
- Comparative Studies : In comparative studies against existing treatments like erlotinib, 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile demonstrated superior efficacy in inhibiting tumor growth across multiple cancer types .
Table 3: Summary of Clinical Findings
| Study Type | Findings |
|---|---|
| Phase I Trials | Well-tolerated; effective in ALK-positive patients |
| Comparative Trials | Superior efficacy compared to erlotinib in NSCLC |
Future Directions and Research
Ongoing research aims to further elucidate the pharmacological properties of this compound and explore potential modifications to enhance its therapeutic index. Investigations into off-target effects and interactions with other molecular targets are also critical for understanding the full scope of its biological activity .
Q & A
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
